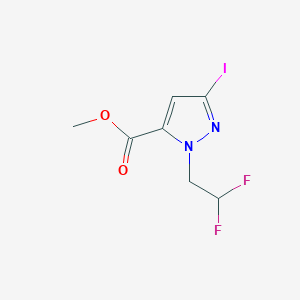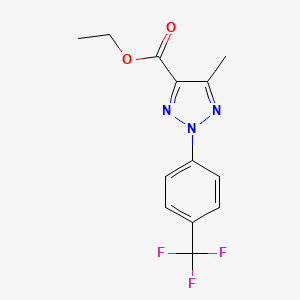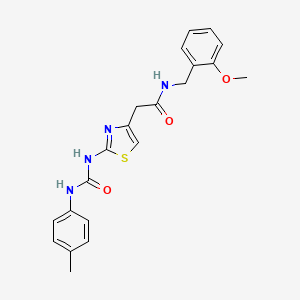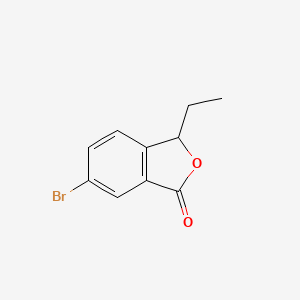![molecular formula C20H22ClN5O2 B2533721 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-77-9](/img/no-structure.png)
8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Studies and Psychopharmacological Applications
Research has revealed the synthesis and pharmacological evaluation of novel derivatives, including the imidazo[2,1-f]purine-2,4-dione nucleus, for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have identified compounds with potential anxiolytic and antidepressant activities, highlighting the significance of specific substituents in enhancing receptor affinity and selectivity. For instance, derivatives with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed promising pharmacological profiles as potential antidepressants and anxiolytics, indicating the compound’s relevance in psychopharmacological research (Zagórska et al., 2015).
Dual-target Directed Ligands for Neurodegenerative Diseases
Further investigations into the structural analogs of the compound have led to the design of dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition, showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases such as Parkinson's disease. Notably, specific derivatives have demonstrated high potency and selectivity, underlining the therapeutic potential of these compounds in the treatment and management of neurodegenerative disorders (Załuski et al., 2019).
Antimicrobial Applications
Derivatives of 8-chloro-theophylline, a related compound, have been synthesized and evaluated for their antimicrobial activities. The creation of new chalcone derivatives from 8-chloro-theophylline and their transformation into pyrimidine and pyrazoline derivatives exhibit antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Eigenschaften
CAS-Nummer |
919031-77-9 |
|---|---|
Produktname |
8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C20H22ClN5O2 |
Molekulargewicht |
399.88 |
IUPAC-Name |
6-(2-chloroethyl)-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H22ClN5O2/c1-12-5-6-13(2)15(9-12)11-26-18(27)16-17(23(4)20(26)28)22-19-24(8-7-21)14(3)10-25(16)19/h5-6,9-10H,7-8,11H2,1-4H3 |
InChI-Schlüssel |
KJQSTKDKZTWUJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCl)C)N(C2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)
![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)
![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)
![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)